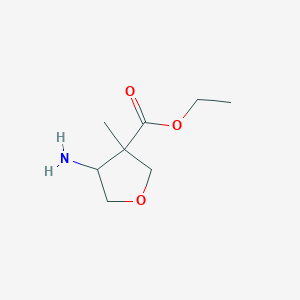

1-乙基-3-硝基-4-(4-(吡啶-2-基)哌嗪-1-基)喹啉-2(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

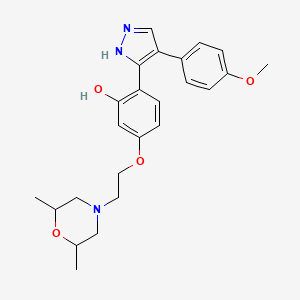

The compound "1-ethyl-3-nitro-4-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-2(1H)-one" is a quinoline derivative, which is a class of compounds known for their diverse biological activities. Quinoline derivatives have been extensively studied due to their potential as antibacterial agents, among other pharmaceutical applications. The compound is structurally related to other quinoline derivatives that have been synthesized and evaluated for their biological activities, such as efflux pump inhibitors (EPIs) in bacteria and antibacterial agents .

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions starting from substituted nitroanilines or other related compounds. For instance, the synthesis of 4-[2-(alkylamino)ethylthio]pyrrolo[1,2-a]quinoxaline derivatives is described as a five or six-step process starting from various substituted nitroanilines . Similarly, the synthesis of 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-[(4-p-nitrobenzoyl)1-piperazinyl] quinoline-3-carboxylic acid and its analogues involves multiple steps, with the structures confirmed by IR, 1HNMR, and elemental analysis . These methods could provide insights into the possible synthetic routes for the compound , although the exact synthesis details for "1-ethyl-3-nitro-4-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-2(1H)-one" are not provided in the data.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a quinoline ring system, which can be further substituted with various functional groups. The molecular structure can significantly influence the biological activity of these compounds. For example, the title compound in one of the papers has two independent molecules with different conformations and dihedral angles between the rings, which could affect its interaction with biological targets . The presence of a piperazine ring, as seen in the compound of interest, is a common feature in quinoline derivatives that can adopt a chair conformation, influencing the overall molecular geometry .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, primarily due to the reactivity of their functional groups. The nitro group, for instance, can undergo reduction reactions, while the piperazine moiety can engage in nucleophilic substitution reactions. The chemical reactivity of these compounds is crucial for their biological function as EPIs, where they can interact with bacterial efflux pumps and potentially inhibit their action, as seen in the derivatives evaluated for their EPI activity against Staphylococcus aureus .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. These properties are essential for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of substituents like methoxy groups or chlorinated derivatives can enhance the EPI activity of these compounds, indicating that modifications in the molecular structure can lead to changes in their physical and chemical properties, and consequently, their biological activity . However, specific physical and chemical properties for "1-ethyl-3-nitro-4-(4-(pyridin-2-yl)piperazin-1-yl)quinolin-2(1H)-one" are not detailed in the provided data.

科学研究应用

抗菌和抗真菌活性

1-乙基-3-硝基-4-(4-(吡啶-2-基)哌嗪-1-基)喹啉-2(1H)-酮在抗菌应用中显示出潜力。研究表明,该化合物的衍生物,例如噻唑烷酮衍生物,对各种细菌和真菌表现出显着的抗菌活性。例如,这些衍生物对金黄色葡萄球菌、蜡状芽孢杆菌、大肠杆菌和铜绿假单胞菌等细菌以及黑曲霉和白色念珠菌等真菌有效 (Patel et al., 2012)。此外,某些氟喹诺酮衍生物在抗菌评估中显示出有希望的结果,特别是对白色念珠菌和新隐球菌病原体 (Srinivasan et al., 2010)。

抗寄生虫活性

衍生自 1-乙基-3-硝基-4-(4-(吡啶-2-基)哌嗪-1-基)喹啉-2(1H)-酮的化合物也显示出在抗寄生虫应用中的潜力。由具有已知抗寄生虫活性的前体合成的新型化合物已证明对溶组织内阿米巴和肠贾第鞭毛虫等寄生虫具有有效的活性。这些化合物在浓度显着低于甲硝唑等标准药物的情况下显示出致死活性,表明它们作为抗寄生虫剂的潜力 (Saadeh et al., 2009)。

抗癌潜力

对新型氟喹诺酮的研究表明它们在抗癌应用中的潜力。研究表明,某些衍生物在动物模型中对结核分枝杆菌 H37Rv 表现出体内活性,表明它们与治疗结核病(一种可能导致癌症的疾病)有关 (Shindikar & Viswanathan, 2005)。此外,诸如 3-(3-氨基-4-(甲基氨基)-N-(吡啶-2-基)苯甲酰氨基)丙酸乙酯等化合物对人胃癌细胞系表现出显着的抗癌活性,展示了这些衍生物在癌症治疗中的治疗潜力 (Liu et al., 2019)。

属性

IUPAC Name |

1-ethyl-3-nitro-4-(4-pyridin-2-ylpiperazin-1-yl)quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O3/c1-2-24-16-8-4-3-7-15(16)18(19(20(24)26)25(27)28)23-13-11-22(12-14-23)17-9-5-6-10-21-17/h3-10H,2,11-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLXFOIIYLZXQLB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(cyanomethyl)-N-cyclohexyl-1,5-dioxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3016685.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamide](/img/structure/B3016686.png)

![5,6-dimethyl-1-(3-methylbenzyl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3016687.png)

![2-[2-(Tributylstannylmethoxy)ethyl]isoindole-1,3-dione](/img/structure/B3016689.png)

![1-(Chloroacetyl)-4-[(3,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3016693.png)

![2,5-dichloro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B3016695.png)

![1-{[1-(3,5-Dimethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3016696.png)

![5-Benzyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B3016702.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(4-chloro-3-methylphenoxy)-N-methylacetamide](/img/structure/B3016706.png)